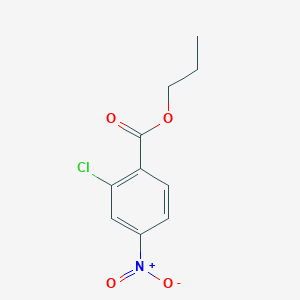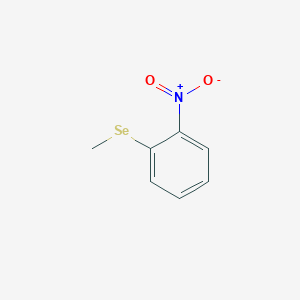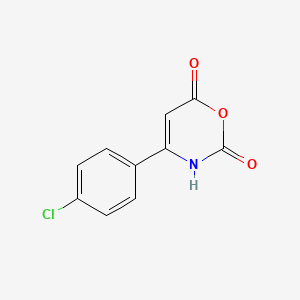
Propyl 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group, a chlorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation:
Nitration: The nitro group is introduced by nitration of the benzene ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Chlorination: The chlorine atom is introduced through chlorination using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) in methanol.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of 2-chloro-4-nitrobenzoic acid derivatives.
Reduction: Formation of propyl 2-chloro-4-aminobenzoate.
Hydrolysis: Formation of 2-chloro-4-nitrobenzoic acid and propanol.
Scientific Research Applications
Propyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propyl 2-chloro-4-nitrobenzoate depends on its specific application. In chemical reactions, the nitro group is an electron-withdrawing group that influences the reactivity of the benzene ring. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. The chlorine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-4-nitrobenzoate: Similar structure but with a methyl ester group instead of a propyl ester group.
Ethyl 2-chloro-4-nitrobenzoate: Similar structure but with an ethyl ester group instead of a propyl ester group.
Propyl 2-bromo-4-nitrobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
Propyl 2-chloro-4-nitrobenzoate is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the propyl ester group, chlorine atom, and nitro group allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
59265-72-4 |
|---|---|
Molecular Formula |
C10H10ClNO4 |
Molecular Weight |
243.64 g/mol |
IUPAC Name |
propyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C10H10ClNO4/c1-2-5-16-10(13)8-4-3-7(12(14)15)6-9(8)11/h3-4,6H,2,5H2,1H3 |
InChI Key |
GPITUJIDQFXRRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)





![N-[(2-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603704.png)


